![molecular formula C18H19ClN2O3 B4720627 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4720627.png)
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide
説明
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide, also known as CDPAC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CDPAC is a hydrazide derivative that exhibits promising anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been shown to exhibit a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been found to exhibit anti-oxidant and neuroprotective effects by reducing oxidative stress and protecting against neuronal damage.
実験室実験の利点と制限
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
将来の方向性
For the study of 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide include exploring its safety and efficacy in clinical trials, developing novel anti-inflammatory and anti-cancer drugs, and investigating its potential for the treatment of neurodegenerative diseases.
科学的研究の応用
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been shown to exhibit anti-oxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)-N'-[2-(2,4-dimethylphenoxy)acetyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-8-16(13(2)9-12)24-11-18(23)21-20-17(22)10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYCFFQCUWJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



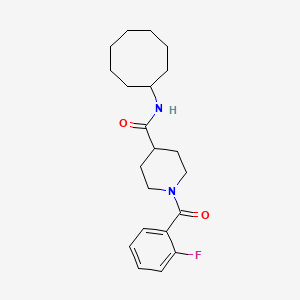
![1-ethyl-N-(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4720559.png)
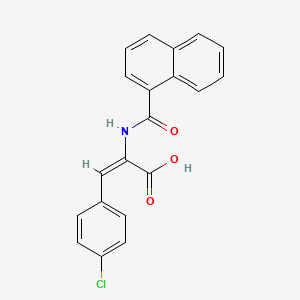
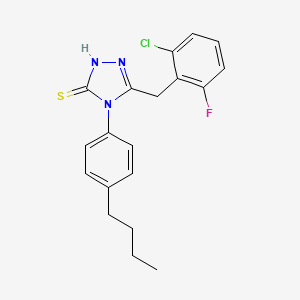
![N-[4-(cyanomethyl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4720577.png)
![N-(2-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4720584.png)
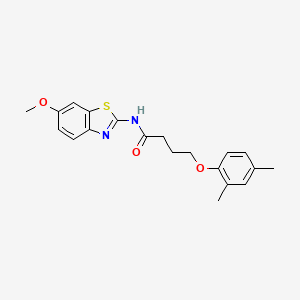
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4720594.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B4720618.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4720619.png)
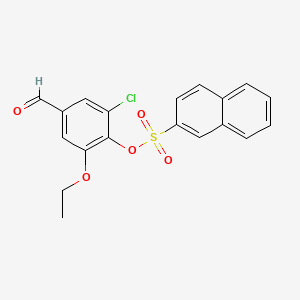
![2-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4720637.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide](/img/structure/B4720642.png)